(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which contributes to its specific biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides.
Scientific Research Applications
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- Menthol
- Durlobactam
Uniqueness
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other similar compounds. Its ability to act as a chiral ligand and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m1/s1 |
InChI Key |
PQKQBLZTEYWSMY-MNOVXSKESA-N |
Isomeric SMILES |
CN1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(CCC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.